molecular formula C19H22F2N4O3S B2963666 (4-((2,5-Difluorobenzyl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone CAS No. 2034545-69-0

(4-((2,5-Difluorobenzyl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone

Cat. No. B2963666
CAS RN: 2034545-69-0
M. Wt: 424.47
InChI Key: BABLZPHLUSQOHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (4-((2,5-Difluorobenzyl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone is a complex organic molecule with a molecular formula of C19H22F2N4O3S . It has an average mass of 424.465 Da .

Scientific Research Applications

Molecular Interaction and Pharmacophore Models

The study of molecular interactions, particularly focusing on antagonists for cannabinoid receptors, offers insights into the steric and electrostatic interactions significant for binding to receptors. Such investigations, for example, have led to the development of unified pharmacophore models for CB1 receptor ligands, highlighting the importance of the aromatic ring moiety and specific substituents in determining the binding interaction with the receptor. This research emphasizes the potential for designing receptor-specific therapeutic agents by understanding the molecular architecture of drug-receptor interactions (Shim et al., 2002).

Synthesis and Antimicrobial Activity

The synthesis of new pyridine derivatives and their subsequent evaluation for antimicrobial activity represent another significant area of application. By modifying molecular structures, such as incorporating different substituents into the piperazine moiety, researchers have been able to develop compounds with variable and modest activity against bacterial and fungal strains. This approach underscores the potential for chemical modification to enhance therapeutic properties of molecules (Patel et al., 2011).

Enantioselective Synthesis

Enantioselective synthesis methods have enabled the production of sulfamidate-fused 2,6-disubstituted piperidin-4-ones with high diastereo- and enantioselectivity. These methodologies are crucial for creating compounds with specific stereochemical configurations, which can have significant implications for their biological activity and drug efficacy (Liu et al., 2013).

Corrosion Inhibition

Research into the application of novel organic compounds for the prevention of corrosion on mild steel in acidic media has revealed that certain synthesized compounds exhibit excellent inhibition efficiency. This area of study not only contributes to the development of new materials with improved corrosion resistance but also highlights the interdisciplinary applications of chemical compounds in materials science (Singaravelu et al., 2022).

In Silico Studies and Therapeutic Agents

In silico studies have facilitated the identification and design of molecules with potential therapeutic applications. By synthesizing and evaluating the enzyme inhibitory activity of certain derivatives, researchers have identified compounds with significant activity against key enzymes. Such studies illustrate the integration of computational methods with traditional synthetic chemistry to expedite the discovery of new therapeutic agents (Hussain et al., 2017).

Mechanism of Action

properties

IUPAC Name

[4-[(2,5-difluorophenyl)methylsulfonyl]piperazin-1-yl]-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22F2N4O3S/c20-15-4-5-17(21)14(11-15)13-29(27,28)24-9-7-23(8-10-24)19(26)16-12-22-25-6-2-1-3-18(16)25/h4-5,11-12H,1-3,6-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BABLZPHLUSQOHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=C(C=N2)C(=O)N3CCN(CC3)S(=O)(=O)CC4=C(C=CC(=C4)F)F)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22F2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.